4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(2-methylphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBRBYLKVKIXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Hydroxymethyl)piperidine Intermediate
A common precursor is 4-(hydroxymethyl)piperidine, which can be synthesized by reduction of 4-piperidinecarboxylic acid derivatives or esters. For example:
Reduction of N-tert-butoxycarbonyl-3,3-difluoro-4-hydroxy-5-carboxylic acid ethyl ester piperidine with sodium borohydride in methanol at room temperature yields the corresponding 4-hydroxymethyl piperidine intermediate.
The reaction conditions typically involve stirring under nitrogen atmosphere for 12 hours, followed by pH adjustment and extraction to isolate the crude product.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Sodium borohydride, methanol, CaCl2, RT, 12 h | Conversion of ester to hydroxymethyl group |
| Work-up | Acidification to pH 4-5, extraction with ethyl acetate | Isolation of crude 4-(hydroxymethyl)piperidine |
This intermediate is often used without further purification for subsequent reactions.
Formation of the Ether Linkage with 2-Methylbenzyl Group
The key step is the etherification of the hydroxymethyl group at the 4-position of piperidine with 2-methylbenzyl chloride or a similar benzyl halide derivative:
The 4-(hydroxymethyl)piperidine is reacted with 2-methylbenzyl chloride under basic conditions to form the 4-(((2-methylbenzyl)oxy)methyl)piperidine.
Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Etherification | 2-Methylbenzyl chloride, K2CO3 or NaH, DMF or THF, RT to reflux | Formation of 4-(((2-methylbenzyl)oxy)methyl)piperidine |
This reaction proceeds via nucleophilic substitution of the benzyl halide by the alkoxide formed from the hydroxymethyl group.
Conversion to Hydrochloride Salt
- The free base 4-(((2-methylbenzyl)oxy)methyl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt formation | HCl in ethanol or ethyl acetate, RT | Formation of hydrochloride salt |
The hydrochloride salt form improves the compound's stability, solubility, and ease of handling.
Alternative and Supporting Methods
Use of Protecting Groups
Catalytic Hydrogenation
Catalytic hydrogenation (e.g., using Pd/C or Pt/C catalysts under hydrogen atmosphere) is often employed for reduction steps in piperidine derivative syntheses, especially for converting pyridine or pyridine esters to piperidine analogs.
This method can be adapted to prepare intermediates related to 4-substituted piperidines.
Research Findings and Optimization
The use of sodium borohydride in methanol with calcium chloride as an additive provides mild and efficient reduction conditions with good yields and minimal impurities.
Etherification reactions are optimized by controlling temperature and base equivalents to maximize yield and minimize by-products.
The hydrochloride salt formation step is straightforward and typically quantitative, providing a stable, crystalline product.
Summary Table of Preparation Methods
| Step Number | Description | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Reduction of ester to hydroxymethyl piperidine | Sodium borohydride, MeOH, CaCl2, RT, 12 h | High yield, crude product used directly |
| 2 | Etherification with 2-methylbenzyl chloride | 2-Methylbenzyl chloride, K2CO3 or NaH, DMF/THF, RT to reflux | Efficient formation of ether linkage |
| 3 | Formation of hydrochloride salt | HCl in ethanol or ethyl acetate, RT | Stable salt, improved solubility and handling |
| Optional | Nitrogen protection/deprotection | Boc protection/deprotection under acidic conditions | Protects amine during sensitive steps |
| Optional | Catalytic hydrogenation | Pd/C or Pt/C, H2 atmosphere, AcOH solvent | Used for related piperidine reductions |
Chemical Reactions Analysis
Types of Reactions
4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing neurological functions.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and hazards:
*Assumed identical molecular formula to target compound except substituent position.
Key Observations:
- Substituent Position : The 2-methylbenzyloxy vs. 4-methylbenzyloxy isomers (CAS 1289384-88-8 vs. 1353989-66-8) differ in the placement of the methyl group on the benzyl ring. This positional isomerism can influence steric effects and receptor binding in pharmaceutical applications .
Pharmacological and Stability Comparisons
- Paroxetine Analogs : Impurities in paroxetine hydrochloride (e.g., 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) demonstrate that benzyloxy substituents significantly impact metabolic stability. For example, electron-donating groups (e.g., methyl) may enhance oxidative resistance compared to halogenated derivatives .
- Degradation Pathways : Stress testing of paroxetine revealed that substituents on the benzyloxy group influence degradation rates under acidic or oxidative conditions. The target compound’s 2-methyl group may confer moderate stability compared to halogenated analogs .
Biological Activity
4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride is a piperidine derivative notable for its unique structural features, which include a 2-methylbenzyl group attached via an oxy-methyl linkage. This compound has garnered attention in both chemical and biological research due to its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is C14H22ClNO. It is synthesized through a reaction between piperidine and 2-methylbenzyl chloride, followed by the formation of the hydrochloride salt. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can yield a range of derivatives with potentially distinct biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This compound may modulate the activity of these targets, influencing various physiological processes. For instance, it has been suggested that similar piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE), which is critical in neurotransmission and has implications in neurodegenerative diseases like Alzheimer's .
Antiproliferative Effects
Recent studies have indicated that piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . This suggests that the compound may possess potential as an anticancer agent.
Neuropharmacological Effects
Piperidine derivatives are also being explored for their neuropharmacological properties. The interaction with serotonin and dopamine receptors has been documented, indicating potential applications in treating psychiatric disorders . Specifically, modifications to the piperidine structure can enhance binding affinity to these receptors, suggesting a pathway for developing new neuroleptic drugs.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 4-((2-Methoxybenzyl)oxy)piperidine hydrochloride | Methoxy group instead of methyl group | Moderate AChE inhibition |
| 4-((2-Ethylbenzyl)oxy)piperidine hydrochloride | Ethyl group on benzyl | Enhanced neuropharmacological effects |
| 4-((2-Chlorobenzyl)oxy)piperidine hydrochloride | Chlorine substituent | Increased antiproliferative activity |
This table illustrates how variations in the substituents on the piperidine ring can significantly alter biological activity, highlighting the importance of structural modifications in drug design.
Study on Anticancer Activity
In a recent investigation into the anticancer properties of piperidine derivatives, researchers synthesized several analogs, including those related to this compound). These compounds were evaluated for their cytotoxic effects on multiple cancer cell lines. The study reported that certain derivatives exhibited potent growth inhibition with IC50 values significantly lower than those observed for non-cancerous cells .
Neuropharmacology Research
Another study focused on the neuropharmacological profiles of piperidine derivatives. Compounds were tested for their affinity to serotonin receptors, revealing that modifications could lead to enhanced selectivity and potency. This research underscores the potential for developing new treatments for mood disorders based on structural insights gained from compounds like this compound .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-(((2-Methylbenzyl)oxy)methyl)piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, leveraging the piperidine scaffold and 2-methylbenzyl ether group. Characterization should include:
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and purity.
- HPLC with UV detection to assess purity (>98% as per analytical standards ).
- Melting point determination (refer to SDS data, e.g., similar piperidine derivatives have melting points >150°C ).
- Mass spectrometry (MS) for molecular weight verification.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood with adequate ventilation to minimize inhalation risks .
- Incompatibilities : Avoid strong oxidizers and acidic/basic conditions that may hydrolyze the ether or piperidine groups .
Q. What experimental protocols are recommended for assessing acute toxicity in preclinical studies?
- Methodological Answer :
- In vitro assays : Use cell viability tests (e.g., MTT assay) on human hepatocytes or renal cells at concentrations ranging from 1 µM to 1 mM.
- In vivo models : Administer graded doses (e.g., 10–100 mg/kg) to rodents, monitoring for respiratory distress, neurotoxicity, or organ damage over 72 hours. Cross-reference SDS acute toxicity data (e.g., LD₅₀ values for similar piperidine derivatives ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electron distribution and identify reactive sites (e.g., the piperidine nitrogen or benzyl ether oxygen).
- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate intermediates and transition states .
- Validate predictions with experimental kinetics (e.g., monitor reaction progress via HPLC ).
Q. What strategies resolve contradictions in stability data between different experimental batches?
- Methodological Answer :
- Cross-validation : Replicate experiments under controlled humidity/temperature (e.g., 25°C vs. 40°C) to assess environmental impacts .
- Analytical triage : Compare HPLC chromatograms and NMR spectra across batches to detect impurities or polymorphic variations.
- Accelerated stability studies : Expose samples to stress conditions (e.g., UV light, oxidation) and quantify degradation products via LC-MS .
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. non-polar), and temperatures (25–80°C) to identify optimal conditions .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Scale-up considerations : Adjust mixing efficiency and heat transfer parameters for reactor design (e.g., continuous flow vs. batch ).
Q. What advanced techniques characterize degradation products under hydrolytic conditions?
- Methodological Answer :
- Forced degradation studies : Incubate the compound in acidic (HCl), basic (NaOH), and neutral aqueous solutions at elevated temperatures (e.g., 50°C for 48 hours).
- Analytical workflow :
- LC-QTOF-MS to identify molecular fragments.
- ²H/¹³C isotopic labeling to trace hydrolytic pathways .
- Compare results with SDS stability data to confirm hydrolytic susceptibility .
Q. How do researchers design reactors for scaled synthesis while maintaining safety?
- Methodological Answer :
- Risk assessment : Review SDS flammability and toxicity data to select explosion-proof equipment and containment systems .
- Process simulation : Use Aspen Plus or similar software to model heat/mass transfer and predict hazardous scenarios (e.g., exothermic runaway reactions ).
- Inert atmosphere : Conduct reactions under nitrogen/argon to mitigate oxidation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
